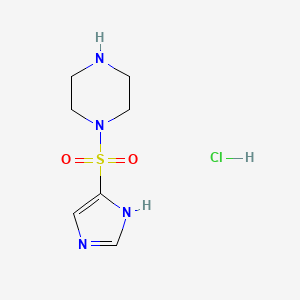

1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride

Beschreibung

Chemical Identity and Structural Characterization

1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride (CAS 1351611-81-8) is a synthetic organic compound featuring a six-membered piperazine ring covalently linked to a sulfonyl group (SO₂), which is further attached to a 1H-imidazole moiety at the 4-position. The hydrochloride salt enhances solubility and stability, making it suitable for biological assays and synthetic applications.

Structural Details

Spectroscopic Data

Historical Context of Sulfonylpiperazine Development

Sulfonylpiperazines emerged as pharmacologically relevant scaffolds in the mid-20th century, driven by their role in modulating serotonin and histamine receptors. The introduction of imidazole-substituted derivatives in the 2000s expanded their applications to enzyme inhibition, particularly in antitubercular and kinase-targeted therapies.

Key Milestones

- 1960s–1980s : Development of piperazine-based antidepressants and antihistamines (e.g., chlorpromazine).

- 2000s : Synthesis of sulfonyl-linked imidazole-piperazines for improved solubility and target selectivity.

- 2010s : Exploration in kinase inhibition and bacterial enzyme targeting (e.g., DprE1 in Mycobacterium tuberculosis).

Significance in Organic and Medicinal Chemistry Research

The compound’s design leverages the synergistic properties of piperazine and imidazole moieties:

Applications

Related Imidazolylsulfonyl Derivatives

The structural versatility of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride is exemplified by its derivatives, which vary in substituents and bioactivity:

Eigenschaften

IUPAC Name |

1-(1H-imidazol-5-ylsulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2S.ClH/c12-14(13,7-5-9-6-10-7)11-3-1-8-2-4-11;/h5-6,8H,1-4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHFYQOMTJXFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation Reaction

Reagents and Conditions :

The sulfonylation typically employs piperazine and 1H-imidazole-4-sulfonyl chloride or related sulfonylating agents. The reaction is performed in an aprotic solvent such as dichloromethane or dimethylformamide, often in the presence of a base like triethylamine to neutralize released HCl.Temperature and Time :

Reactions are generally conducted at ambient to slightly elevated temperatures (25–40 °C) for 2–5 hours to ensure complete conversion.Purification :

The crude sulfonylated piperazine is purified by crystallization or column chromatography to yield the pure 1-(1H-imidazol-4-ylsulfonyl)piperazine.

Hydrochloride Salt Formation

Acid Treatment :

The purified sulfonyl piperazine is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid (HCl) is added dropwise.Concentration and Conditions :

HCl concentration is typically 1–2 mol/L, with the reaction mixture stirred at room temperature for 1.5–3 hours.Isolation :

The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization, yielding 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride with high purity.

Representative Experimental Data and Parameters

| Step | Parameter | Typical Range / Value | Notes |

|---|---|---|---|

| Sulfonylation solvent | Dichloromethane (DCM), DMF | 100–300 mL per 0.2 mol piperazine | Aprotic solvents preferred |

| Base | Triethylamine (TEA) | 1.1 eq relative to sulfonyl chloride | Neutralizes HCl byproduct |

| Temperature | 25–40 °C | Room temperature preferred | Controls reaction rate and selectivity |

| Reaction time | 2–5 hours | 3 hours typical | Ensures complete sulfonylation |

| Hydrochloric acid conc. | 1–2 mol/L | 2 mol/L preferred | For salt formation |

| Hydrochloride formation time | 1.5–3 hours | 2 hours typical | At room temperature |

| Yield (sulfonylation) | 85–95% | High yield | After purification |

| Purity | >99% | By HPLC or NMR | Suitable for further use |

Research Findings and Optimization

Reaction Conditions : Mild reaction conditions (25 °C, neutral to slightly basic medium) favor high yield and purity of sulfonylated piperazine derivatives, avoiding decomposition of the sensitive imidazole ring.

Catalysis and Green Chemistry : Recent advances include the use of heterogeneous catalysts supported on polymeric resins to accelerate sulfonylation reactions, enabling shorter reaction times and easier catalyst recovery.

Continuous Flow Synthesis : For scale-up, continuous flow reactors have been employed to improve reaction efficiency, control temperature precisely, and enhance product consistency. This approach is cost-effective and energy-efficient for producing imidazole derivatives and their salts.

Purification Techniques : Column chromatography on silica gel using hexanes/ethyl acetate mixtures is commonly used to purify intermediates, while crystallization from solvents like ethanol or water is effective for isolating the hydrochloride salt with high purity.

Comparative Analysis with Related Compounds

Analyse Chemischer Reaktionen

1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

- 1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (CAS 893727-64-5): This compound features dimethyl substitution at positions 1 and 2 of the imidazole ring. However, steric hindrance from the methyl groups may reduce binding affinity to certain targets. Molecular weight (244.32 g/mol) and formula (C₉H₁₆N₄O₂S) differ significantly from the target compound .

- 1-((1H-Imidazol-1-yl)sulfonyl)-4-phenylpiperazine: Substitution of the piperazine nitrogen with a phenyl group introduces aromatic interactions, which could enhance binding to hydrophobic pockets in biological targets.

Piperazine Core Modifications

- 1-(4-Methoxyphenyl)piperazine Hydrochloride :

Replacement of the sulfonyl-imidazole group with a 4-methoxyphenyl moiety shifts the compound’s pharmacological profile toward serotonin receptor modulation, as evidenced by its stimulant properties. The methoxy group contributes to electron-donating effects, influencing receptor binding kinetics . - 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride: This compound, used as an intermediate in trazodone synthesis, demonstrates how halogenation (chlorine atoms) and alkyl chain extensions impact bioactivity.

Table 1: Key Properties of Selected Piperazine Derivatives

Biologische Aktivität

1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₂ClN₃O₂S

- CAS Number : 1351611-81-8

The biological activity of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride is primarily attributed to its interactions with various biological targets:

1. Antimicrobial Activity

Research indicates that compounds containing imidazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains of Helicobacter pylori .

2. Anticancer Properties

This compound has demonstrated potential in cancer therapy, particularly through its ability to inhibit histone deacetylases (HDACs). Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to 1-(1H-imidazol-4-ylsulfonyl)piperazine have been shown to selectively inhibit cancer cell growth while sparing normal cells .

3. Neuropharmacological Effects

Inhibitors of glycine transporters, which may include derivatives of this compound, are being explored for their potential in treating central nervous system disorders such as schizophrenia and depression .

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of 1-(1H-imidazol-4-ylsulfonyl)piperazine hydrochloride and its analogs:

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOAt (1:1.2 molar ratio) | |

| Reaction Temp. | 50–70°C (2–3 hr) | |

| Purification | Reversed-phase HPLC (0.1% TFA) |

Q. Table 2: Stability Profile

| Condition | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|

| pH 1.2 (HCl) | 2.1 hr | Desulfonylated piperazine |

| pH 7.4 (PBS) | >48 hr | None detected |

| pH 10.0 (NaOH) | 6.8 hr | Imidazole ring cleavage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.